Cas no 247913-83-3 ((R)-3-Boc-amino-2,6-dioxopiperidine)

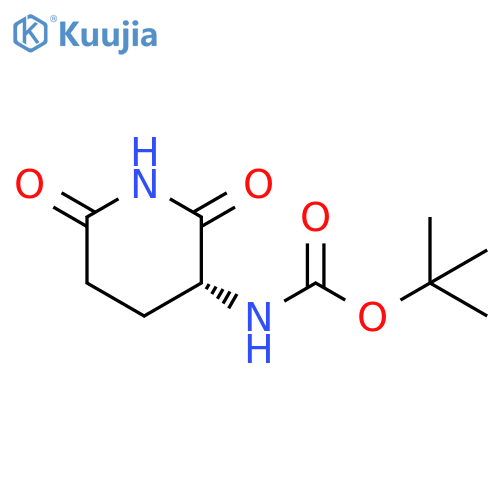

247913-83-3 structure

商品名:(R)-3-Boc-amino-2,6-dioxopiperidine

CAS番号:247913-83-3

MF:C10H16N2O4

メガワット:228.245042800903

MDL:MFCD24474342

CID:5303456

(R)-3-Boc-amino-2,6-dioxopiperidine 化学的及び物理的性質

名前と識別子

-

- (R)-3-Boc-amino-2,6-dioxopiperidine

- tert-butyl N-[(3R)-2,6-dioxopiperidin-3-yl]carbamate

-

- MDL: MFCD24474342

- インチ: 1S/C10H16N2O4/c1-10(2,3)16-9(15)11-6-4-5-7(13)12-8(6)14/h6H,4-5H2,1-3H3,(H,11,15)(H,12,13,14)/t6-/m1/s1

- InChIKey: TUGRLMXVKASPTN-ZCFIWIBFSA-N

- ほほえんだ: C(OC(C)(C)C)(=O)N[C@@H]1CCC(=O)NC1=O

(R)-3-Boc-amino-2,6-dioxopiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Advanced ChemBlocks | M23371-5G |

(R)-3-Boc-amino-2,6-dioxopiperidine |

247913-83-3 | 97% | 5G |

$1,205 | 2023-09-15 | |

| Enamine | EN300-7201276-2.5g |

tert-butyl N-[(3R)-2,6-dioxopiperidin-3-yl]carbamate |

247913-83-3 | 95% | 2.5g |

$770.0 | 2023-05-26 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00810880-1g |

(R)-3-Boc-amino-2,6-dioxopiperidine |

247913-83-3 | 97% | 1g |

¥2961.0 | 2023-03-30 | |

| Advanced ChemBlocks | M23371-1G |

(R)-3-Boc-amino-2,6-dioxopiperidine |

247913-83-3 | 97% | 1G |

$375 | 2023-09-15 | |

| 1PlusChem | 1P01JMDV-250mg |

(R)-3-Boc-amino-2,6-dioxopiperidine |

247913-83-3 | 95% | 250mg |

$310.00 | 2024-05-21 | |

| Aaron | AR01JMM7-500mg |

(R)-3-Boc-amino-2,6-dioxopiperidine |

247913-83-3 | 95% | 500mg |

$478.00 | 2025-02-14 | |

| 1PlusChem | 1P01JMDV-50mg |

(R)-3-Boc-amino-2,6-dioxopiperidine |

247913-83-3 | 95% | 50mg |

$178.00 | 2024-05-21 | |

| 1PlusChem | 1P01JMDV-10g |

(R)-3-Boc-amino-2,6-dioxopiperidine |

247913-83-3 | 95% | 10g |

$3163.00 | 2024-05-21 | |

| Aaron | AR01JMM7-100mg |

(R)-3-Boc-amino-2,6-dioxopiperidine |

247913-83-3 | 95% | 100mg |

$226.00 | 2025-03-10 | |

| 1PlusChem | 1P01JMDV-500mg |

(R)-3-Boc-amino-2,6-dioxopiperidine |

247913-83-3 | 95% | 500mg |

$469.00 | 2024-05-21 |

(R)-3-Boc-amino-2,6-dioxopiperidine 関連文献

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

247913-83-3 ((R)-3-Boc-amino-2,6-dioxopiperidine) 関連製品

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬